molecular formula C9H7ClN2O B182000 N-(3-chloro-4-cyanophenyl)acetamide CAS No. 22304-33-2

N-(3-chloro-4-cyanophenyl)acetamide

Cat. No.: B182000
CAS No.: 22304-33-2
M. Wt: 194.62 g/mol
InChI Key: FTXJCLDIIINVFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-cyanophenyl)acetamide, also known as this compound, is a useful research compound. Its molecular formula is C9H7ClN2O and its molecular weight is 194.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-chloro-4-cyanophenyl)acetamide, and how can reaction yields be maximized?

  • Methodology : Multi-step synthesis typically involves amide bond formation between 3-chloro-4-cyanophenylamine and acetyl chloride or acetic anhydride. Key steps include:

  • Substrate activation : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI for efficient amidation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction kinetics.
  • Temperature control : Maintain 0–5°C during acyl chloride addition to minimize side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol improves purity .
    • Table 1 : Example reaction conditions for analogous acetamides:
StepReagents/ConditionsYield (%)Reference
AmidationAcetic anhydride, DMF, 80°C65–75
PurificationEthanol recrystallization>90% purity

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm acetamide linkage and substituent positions (e.g., δ 2.1 ppm for CH3_3CO, δ 7.5–8.0 ppm for aromatic protons).
  • IR : Strong absorption at ~1650 cm1^{-1} (amide C=O stretch) and ~2240 cm1^{-1} (C≡N stretch).
  • Mass Spectrometry : ESI-MS or GC-MS for molecular ion ([M+H]+^+) and fragmentation patterns.
  • X-ray Diffraction : For crystalline derivatives, SHELX programs refine bond lengths/angles (e.g., SHELXL for small-molecule refinement) .

Q. How do electronic effects of substituents influence the compound’s reactivity?

  • The electron-withdrawing cyano (-C≡N) and chloro (-Cl) groups deactivate the phenyl ring, reducing electrophilic substitution.
  • Nucleophilic Attack : Amide nitrogen participates in reactions with alkyl halides or acylating agents.
  • Hydrolysis : Acidic/basic conditions cleave the acetamide group; stability depends on pH and temperature .

Advanced Research Questions

Q. What strategies resolve crystallographic data contradictions during structure determination?

  • High-Resolution Data : Use synchrotron radiation for improved diffraction quality.
  • Twinned Data Handling : SHELXL’s TWIN/BASF commands refine twin-law parameters .
  • Disorder Modeling : Partial occupancy refinement for flexible groups (e.g., cyanophenyl orientation).
  • Validation Tools : Check R-factors, residual density maps, and PLATON alerts .

Q. How can computational modeling predict binding interactions in pharmacological studies?

  • Docking Simulations : AutoDock Vina or Schrödinger Suite to assess affinity for target proteins (e.g., kinases, receptors).
  • QSAR Models : Correlate substituent electronegativity (Cl, CN) with bioactivity using Hammett constants.
  • MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories .

Q. How to address discrepancies in reported biological activity data?

  • Assay Standardization :

  • Use uniform cell lines (e.g., HeLa for anticancer studies) and positive controls.
  • Validate IC50_{50} values via dose-response curves (triplicate measurements).
    • Metabolic Stability : Test hepatic microsome stability to rule out false negatives from rapid degradation.
    • Structural Analog Comparison : Compare with N-(3-chloro-4-fluorophenyl)acetamide derivatives, where fluorine’s electronegativity may alter target binding .

Q. Methodological Tables

Table 2 : Comparative Pharmacological Assay Design for Acetamide Derivatives

Assay TypeTargetProtocolKey Parameters
AnticancerMCF-7 cellsMTT assay48-h incubation, IC50_{50} via nonlinear regression
AntimicrobialE. coli ATCC 25922Broth microdilutionMIC determination per CLSI guidelines

Table 3 : Crystallographic Refinement Parameters (Analogous Structures)

ParameterValueSoftware/Tool
R-factor<0.05SHELXL
Bond Length Accuracy±0.01 ÅPLATON

Properties

CAS No.

22304-33-2

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

N-(3-chloro-4-cyanophenyl)acetamide

InChI

InChI=1S/C9H7ClN2O/c1-6(13)12-8-3-2-7(5-11)9(10)4-8/h2-4H,1H3,(H,12,13)

InChI Key

FTXJCLDIIINVFE-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=C(C=C1)C#N)Cl

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C#N)Cl

Key on ui other cas no.

22304-33-2

Synonyms

BW 63-307
BW-63-307

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.